Cas no 2138001-01-9 (3-(3-amino-4-methylphenyl)thiophene-2-carbaldehyde)

3-(3-Amino-4-methylphenyl)thiophene-2-carbaldehyde is a versatile heterocyclic compound featuring both amino and aldehyde functional groups, making it a valuable intermediate in organic synthesis and pharmaceutical applications. The presence of the thiophene ring enhances its electronic properties, while the amino and aldehyde groups provide reactive sites for further derivatization, such as condensation or cyclization reactions. This compound is particularly useful in the development of conjugated polymers, dyes, and bioactive molecules due to its structural rigidity and tunable reactivity. Its well-defined molecular structure ensures consistent performance in complex synthetic pathways, making it a reliable choice for research and industrial applications requiring precise functionalization.
3-(3-amino-4-methylphenyl)thiophene-2-carbaldehyde structure
2138001-01-9 structure
Product name:3-(3-amino-4-methylphenyl)thiophene-2-carbaldehyde
CAS No:2138001-01-9
MF:C12H11NOS
MW:217.286841630936
CID:6120742
PubChem ID:165861472

3-(3-amino-4-methylphenyl)thiophene-2-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 3-(3-amino-4-methylphenyl)thiophene-2-carbaldehyde
    • 2138001-01-9
    • EN300-1086368
    • Inchi: 1S/C12H11NOS/c1-8-2-3-9(6-11(8)13)10-4-5-15-12(10)7-14/h2-7H,13H2,1H3
    • InChI Key: IOTWQOLMAXCCHV-UHFFFAOYSA-N
    • SMILES: S1C=CC(=C1C=O)C1C=CC(C)=C(C=1)N

Computed Properties

  • Exact Mass: 217.05613515g/mol
  • Monoisotopic Mass: 217.05613515g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 234
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 71.3Ų

3-(3-amino-4-methylphenyl)thiophene-2-carbaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1086368-0.05g
3-(3-amino-4-methylphenyl)thiophene-2-carbaldehyde
2138001-01-9 95%
0.05g
$612.0 2023-10-27
Enamine
EN300-1086368-0.5g
3-(3-amino-4-methylphenyl)thiophene-2-carbaldehyde
2138001-01-9 95%
0.5g
$699.0 2023-10-27
Enamine
EN300-1086368-2.5g
3-(3-amino-4-methylphenyl)thiophene-2-carbaldehyde
2138001-01-9 95%
2.5g
$1428.0 2023-10-27
Enamine
EN300-1086368-5g
3-(3-amino-4-methylphenyl)thiophene-2-carbaldehyde
2138001-01-9 95%
5g
$2110.0 2023-10-27
Enamine
EN300-1086368-1.0g
3-(3-amino-4-methylphenyl)thiophene-2-carbaldehyde
2138001-01-9
1g
$728.0 2023-05-26
Enamine
EN300-1086368-5.0g
3-(3-amino-4-methylphenyl)thiophene-2-carbaldehyde
2138001-01-9
5g
$2110.0 2023-05-26
Enamine
EN300-1086368-0.1g
3-(3-amino-4-methylphenyl)thiophene-2-carbaldehyde
2138001-01-9 95%
0.1g
$640.0 2023-10-27
Enamine
EN300-1086368-10.0g
3-(3-amino-4-methylphenyl)thiophene-2-carbaldehyde
2138001-01-9
10g
$3131.0 2023-05-26
Enamine
EN300-1086368-0.25g
3-(3-amino-4-methylphenyl)thiophene-2-carbaldehyde
2138001-01-9 95%
0.25g
$670.0 2023-10-27
Enamine
EN300-1086368-1g
3-(3-amino-4-methylphenyl)thiophene-2-carbaldehyde
2138001-01-9 95%
1g
$728.0 2023-10-27

Additional information on 3-(3-amino-4-methylphenyl)thiophene-2-carbaldehyde

Introduction to 3-(3-amino-4-methylphenyl)thiophene-2-carbaldehyde (CAS No. 2138001-01-9)

3-(3-amino-4-methylphenyl)thiophene-2-carbaldehyde, identified by the CAS number 2138001-01-9, is a significant compound in the field of pharmaceutical chemistry and organic synthesis. This heterocyclic aldehyde features a thiophene core conjugated with an aromatic ring substituted with amino and methyl groups, making it a versatile intermediate in the development of biologically active molecules. The unique structural attributes of this compound have positioned it as a valuable building block for synthesizing novel therapeutic agents, particularly those targeting neurological and inflammatory disorders.

The chemical structure of 3-(3-amino-4-methylphenyl)thiophene-2-carbaldehyde consists of a thiophene ring at the 2-position aldehyde, linked to a phenyl group at the 3-position that bears both an amino (-NH₂) and a methyl (-CH₃) substituent. This arrangement introduces multiple reactive sites, enabling diverse functionalization strategies that are critical for drug design. The presence of the aldehyde group (CHO) at the thiophene ring enhances its reactivity, facilitating condensation reactions such as Schiff base formation, which is widely employed in medicinal chemistry to generate bioactive heterocycles.

In recent years, 3-(3-amino-4-methylphenyl)thiophene-2-carbaldehyde has garnered attention for its potential in medicinal chemistry, particularly in the synthesis of small-molecule inhibitors. Studies have demonstrated its utility in generating derivatives with inhibitory activity against various enzymes and receptors implicated in diseases such as cancer, neurodegeneration, and chronic inflammation. The thiophene scaffold is well-documented for its pharmacological significance, with numerous FDA-approved drugs featuring this moiety due to its ability to modulate biological pathways effectively.

One of the most compelling aspects of 3-(3-amino-4-methylphenyl)thiophene-2-carbaldehyde is its role in the development of kinase inhibitors. Kinases are enzymes that play a pivotal role in cell signaling pathways, and their dysregulation is often associated with diseases like cancer. Researchers have leveraged the compound’s structural features to design inhibitors targeting specific kinases, such as Janus kinases (JAKs) and tyrosine kinases (Tyrosine Kinase Inhibitors, TKIs). The amino and methyl substituents on the phenyl ring provide critical interactions with the kinase active site, improving binding affinity and selectivity.

Moreover, the aldehyde functionality allows for further derivatization into Schiff bases or imines, which have shown promise in anticancer applications. These derivatives often exhibit potent cytotoxic effects by interfering with DNA replication or inducing apoptosis in tumor cells. The combination of the thiophene ring and aromatic substituents enhances solubility and bioavailability, key factors for drug efficacy. Preclinical studies have highlighted derivatives of 3-(3-amino-4-methylphenyl)thiophene-2-carbaldehyde as potential candidates for clinical trials in oncology.

The compound’s relevance extends beyond oncology; it has also been explored in neuropharmacology for its potential to modulate neurotransmitter systems. Thiophene derivatives are known to interact with receptors such as serotonin and dopamine receptors, making them candidates for treating neurological disorders like depression, anxiety, and Parkinson’s disease. The presence of both amino and methyl groups allows for fine-tuning of pharmacokinetic properties, including blood-brain barrier penetration and metabolic stability.

In inflammatory diseases, 3-(3-amino-4-methylphenyl)thiophene-2-carbaldehyde derivatives have been investigated for their ability to inhibit inflammatory pathways. For instance, Schiff base analogs derived from this compound have demonstrated anti-inflammatory effects by modulating cytokine production and inhibiting pro-inflammatory enzymes such as COX-2 and LOX. These findings align with the growing interest in small-molecule modulators that target inflammation without causing significant side effects associated with traditional NSAIDs.

The synthesis of 3-(3-amino-4-methylphenyl)thiophene-2-carbaldehyde typically involves multi-step organic reactions starting from commercially available precursors. Common synthetic routes include Friedel-Crafts acylation followed by reduction or condensation reactions to introduce the desired substituents. Advances in catalytic methods have improved yields and reduced reaction times, making large-scale production more feasible. The compound’s stability under standard storage conditions further enhances its practicality as an intermediate in pharmaceutical manufacturing.

From a computational chemistry perspective, virtual screening techniques have been employed to identify promising derivatives of 3-(3-amino-4-methylphenyl)thiophene-2-carbaldehyde based on their predicted binding affinities to target proteins. Molecular docking studies have revealed that modifications at the amino and phenyl positions can significantly alter binding interactions with biological targets. This approach has accelerated lead optimization processes by prioritizing compounds with high potential for therapeutic activity.

The future prospects of 3-(3-amino-4-methylphenyl)thiophene-2-carbaldehyde are promising, with ongoing research exploring novel applications in areas such as antiviral therapy and antimicrobial agents. The structural versatility of this compound allows for further functionalization into quaternary ammonium salts or heterocyclic frameworks that may exhibit enhanced biological activity against emerging pathogens. Collaborative efforts between academic institutions and pharmaceutical companies are likely to yield innovative derivatives with broad therapeutic applications.

In conclusion,3-(3-amino-4-methylphenyl)thiophene-2-carbaldehyde (CAS No. 2138001-01-9) represents a cornerstone compound in modern medicinal chemistry due to its structural features and reactivity. Its role as a precursor for biologically active molecules underscores its importance in drug discovery efforts targeting cancer, inflammation, neurological disorders, and beyond. As research continues to uncover new therapeutic applications,this versatile aldehyde is poised to remain at the forefront of pharmaceutical innovation.

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